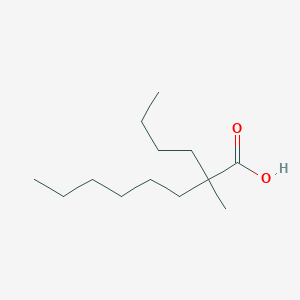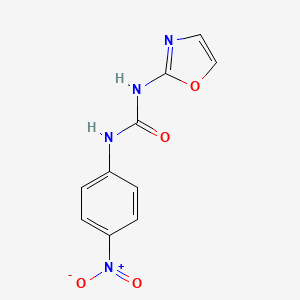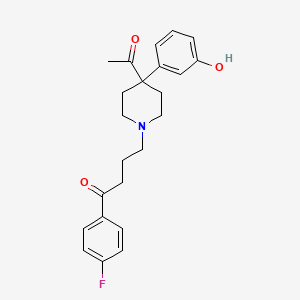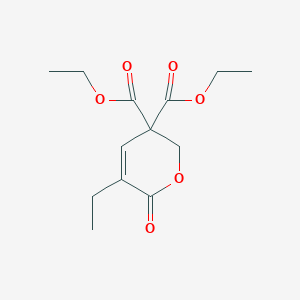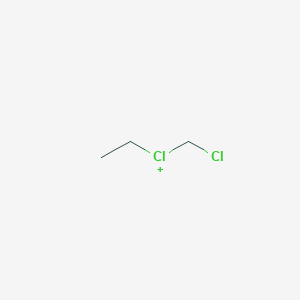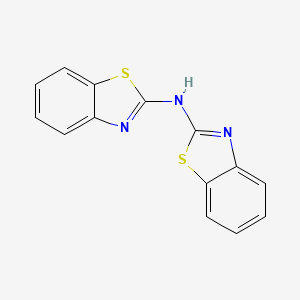![molecular formula C16H19N3O5 B14679874 (11-methoxy-5,12-dimethyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl)methyl carbamate CAS No. 32633-50-4](/img/structure/B14679874.png)
(11-methoxy-5,12-dimethyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl)methyl carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (11-methoxy-5,12-dimethyl-10,13-dioxo-2,5-diazatetracyclo[74002,7Streptomyces caespitosus. It exhibits antibacterial, antimycobacterial, and antiviral activities and has shown inhibitory effects on tumors.
準備方法
Synthetic Routes and Reaction Conditions
Mitomycin B is typically synthesized through a series of complex organic reactions involving the fermentation of Streptomyces caespitosus. The process includes the isolation and purification of the compound from the fermentation broth. The synthetic route involves multiple steps, including the formation of the core structure and subsequent functional group modifications.
Industrial Production Methods
Industrial production of Mitomycin B involves large-scale fermentation processes. The bacterium Streptomyces caespitosus is cultured in bioreactors under controlled conditions to optimize the yield of Mitomycin B. The compound is then extracted, purified, and crystallized to achieve the desired purity and quality.
化学反応の分析
Types of Reactions
Mitomycin B undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, which can have different biological activities and properties .
科学的研究の応用
Mitomycin B has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying quinone chemistry and redox reactions.
Biology: Investigated for its antibacterial, antiviral, and antimycobacterial properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit tumor growth.
Industry: Utilized in the development of new antibiotics and chemotherapeutic agents
作用機序
Mitomycin B exerts its effects through several mechanisms:
DNA Cross-Linking: It forms covalent bonds with DNA, leading to cross-linking and inhibition of DNA replication and transcription.
Inhibition of Enzymes: It inhibits enzymes involved in DNA synthesis and repair.
Generation of Reactive Oxygen Species: The compound generates reactive oxygen species, causing oxidative damage to cellular components
類似化合物との比較
Similar Compounds
Mitomycin C: Another mitomycin antibiotic with similar structure and function.
9-Epimitomycin B: An intermediate in the formation of Mitomycin B with similar biological activities
Uniqueness
Mitomycin B is unique due to its specific quinone structure and the presence of a methoxy group, which contributes to its distinct biological activities and chemical reactivity.
特性
CAS番号 |
32633-50-4 |
|---|---|
分子式 |
C16H19N3O5 |
分子量 |
333.34 g/mol |
IUPAC名 |
(11-methoxy-5,12-dimethyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl)methyl carbamate |
InChI |
InChI=1S/C16H19N3O5/c1-6-13(20)12-9(14(21)15(6)23-3)7(5-24-16(17)22)10-11-8(18(11)2)4-19(10)12/h7-8,10-11H,4-5H2,1-3H3,(H2,17,22) |
InChIキー |
JLFQDMRSLOGEKF-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3C2COC(=O)N)N4C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2-Chlorophenanthridin-6-yl)amino]ethanol](/img/structure/B14679795.png)
![4-Bromo-5-[dibromo-(5-bromo-2-oxo-1,3-dioxolan-4-yl)methyl]-1,3-dioxolan-2-one](/img/structure/B14679797.png)
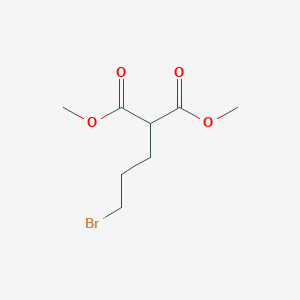
![2-[(E)-2-phenylethenyl]benzo[c]phenanthrene](/img/structure/B14679803.png)
![3-[(4-Aminophenyl)disulfanyl]-L-alanine](/img/structure/B14679808.png)
